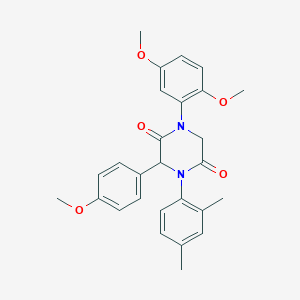
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a recreational drug due to its stimulant effects. However, due to its potential for abuse and addiction, it has been classified as a Schedule I drug in the United States and is illegal in many other countries. Despite its notoriety as a recreational drug, MDPV has also been studied for its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. This compound binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the stimulant effects of this compound, including increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. This compound has also been shown to cause hyperthermia, seizures, and psychosis in some individuals. Long-term use of this compound has been associated with addiction, withdrawal, and other negative effects on mental and physical health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to increase dopamine levels in the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and addiction, as well as its potential for negative effects on mental and physical health. Therefore, researchers must take precautions to ensure the safe and ethical use of this compound in their experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, including the development of new therapeutic applications and the study of its mechanism of action. Researchers may also investigate the potential use of this compound as a research tool to study the dopamine system and its role in various neurological and psychiatric disorders. Additionally, researchers may explore the use of this compound analogs with different chemical structures to better understand the relationship between structure and function. Finally, researchers may investigate the potential for this compound to be used in combination with other drugs or therapies to enhance its therapeutic effects and minimize its negative effects on mental and physical health.
Métodos De Síntesis
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 1,2-dimethyl-3,4-dimethoxybenzene (MDDM) using a reductive amination process. The synthesis of this compound involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is not a practical method for the average person to produce this compound.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been studied for its potential therapeutic applications, particularly as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity for the dopamine transporter, which is involved in the regulation of mood and motivation. This compound has also been studied for its potential use as a research tool to study the dopamine system and its role in various neurological and psychiatric disorders.
Propiedades
Fórmula molecular |
C27H28N2O5 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O5/c1-17-6-12-22(18(2)14-17)29-25(30)16-28(23-15-21(33-4)11-13-24(23)34-5)27(31)26(29)19-7-9-20(32-3)10-8-19/h6-15,26H,16H2,1-5H3 |
Clave InChI |
SJYPQCOWALDMLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


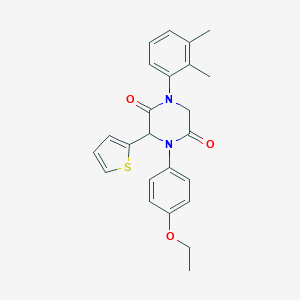
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
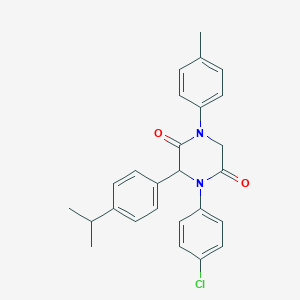
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
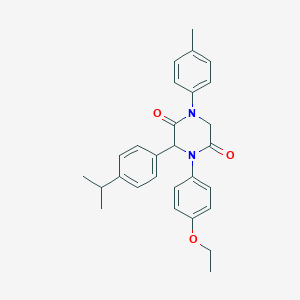

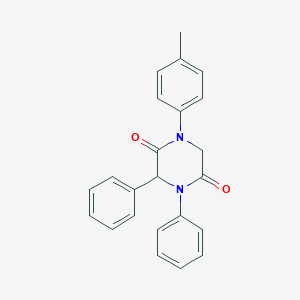
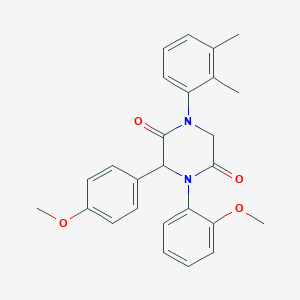
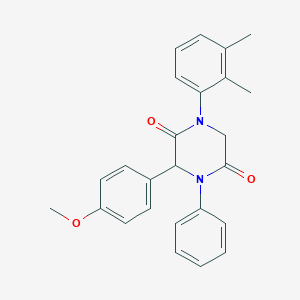
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)

